
1-(5-Chloropyridin-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)-3-phenylurea, also known as CPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 261.73 g/mol. In
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-phenylurea is not fully understood. However, it has been proposed that 1-(5-Chloropyridin-2-yl)-3-phenylurea exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. 1-(5-Chloropyridin-2-yl)-3-phenylurea has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation.
Biochemical and Physiological Effects:
1-(5-Chloropyridin-2-yl)-3-phenylurea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. In addition, 1-(5-Chloropyridin-2-yl)-3-phenylurea has been found to have anti-inflammatory and antimicrobial activities. Furthermore, 1-(5-Chloropyridin-2-yl)-3-phenylurea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Chloropyridin-2-yl)-3-phenylurea in lab experiments is its potential applications in medicinal chemistry. 1-(5-Chloropyridin-2-yl)-3-phenylurea has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using 1-(5-Chloropyridin-2-yl)-3-phenylurea in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 1-(5-Chloropyridin-2-yl)-3-phenylurea. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease. Another direction is to investigate its potential applications in the development of new antimicrobial agents. Furthermore, future research could focus on improving the solubility of 1-(5-Chloropyridin-2-yl)-3-phenylurea in water, which could make it more accessible for lab experiments.
Conclusion:
In conclusion, 1-(5-Chloropyridin-2-yl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
1-(5-Chloropyridin-2-yl)-3-phenylurea can be synthesized using various methods, including the reaction of 5-chloro-2-aminopyridine with phenyl isocyanate in the presence of a catalyst, such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with phenyl isocyanate and triethylamine in the presence of a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-(5-Chloropyridin-2-yl)-3-phenylurea.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-2-yl)-3-phenylurea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, 1-(5-Chloropyridin-2-yl)-3-phenylurea has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, 1-(5-Chloropyridin-2-yl)-3-phenylurea has been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Propiedades
Número CAS |
10461-91-3 |
|---|---|
Nombre del producto |
1-(5-Chloropyridin-2-yl)-3-phenylurea |
Fórmula molecular |
C12H10ClN3O |
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10ClN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
Clave InChI |
FTIHUAKSLYLXGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Sinónimos |
N-(5-chloropyridin-2-yl)-N'-phenylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



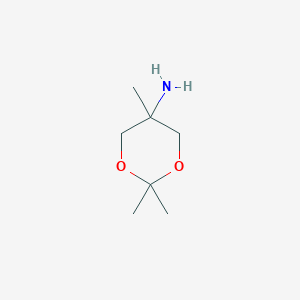

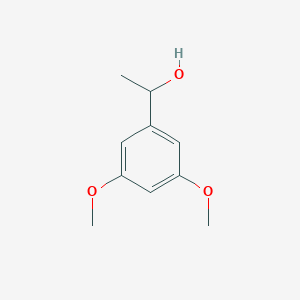

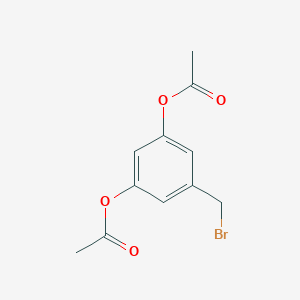

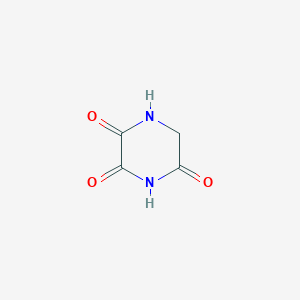

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
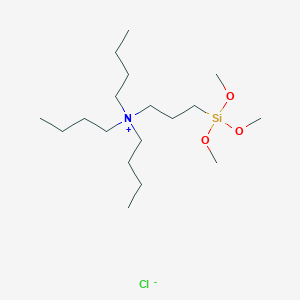
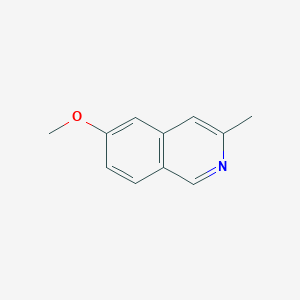
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

